

2,5-Dimethylterephthalonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylterephthalonitrile

Cat. No.: B047689

[Get Quote](#)

CAS Number: 39095-25-5

This technical guide provides an in-depth overview of **2,5-Dimethylterephthalonitrile**, a versatile nitrile compound. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties, synthesis, and potential applications of this molecule.

Chemical and Physical Properties

2,5-Dimethylterephthalonitrile, also known as 1,4-dicyano-2,5-dimethylbenzene, is a solid organic compound with the chemical formula $C_{10}H_8N_2$.^[1] It possesses a molecular weight of 156.18 g/mol .^{[2][3]} Key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	39095-25-5	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ N ₂	[1] [2] [3]
Molecular Weight	156.18 g/mol	[2] [3]
Melting Point	212 °C	
Boiling Point	337.5 ± 30.0 °C (Predicted)	[2]
Density	1.09 ± 0.1 g/cm ³ (Predicted)	[2]
Flash Point	166 °C	[3]
IUPAC Name	2,5-dimethylbenzene-1,4-dicarbonitrile	[1]
Synonyms	1,4-Benzeneddicarbonitrile, 2,5-dimethyl-; 2,5-Dicyano-p-xylene; 1,4-Dicyan-2,5-dimethylbenzol	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,5-Dimethylterephthalonitrile**. The following spectral data are available for this compound:

- ¹H NMR Spectrum: Available.
- ¹³C NMR Spectrum: Available.
- Infrared (IR) Spectrum: Available.
- Mass Spectrum (MS): Available.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **2,5-Dimethylterephthalonitrile** is not readily available in the public domain. However, a plausible

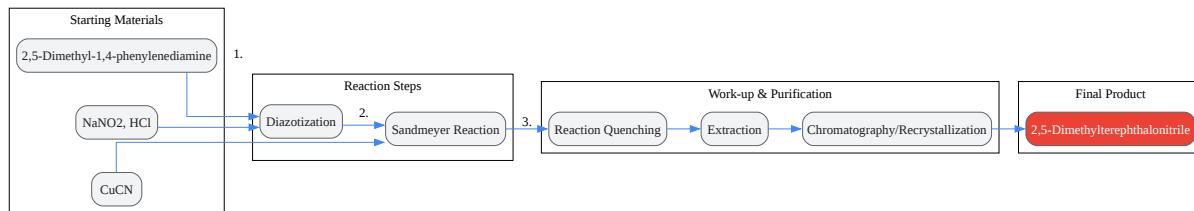
synthetic route can be inferred from standard organic chemistry transformations. A potential pathway could involve the ammonoxidation of p-xylene, a common industrial method for producing aromatic nitriles. Alternatively, the synthesis could proceed via the Sandmeyer reaction, starting from 2,5-dimethyl-1,4-phenylenediamine. This would involve diazotization of the diamine followed by reaction with a cyanide salt, such as copper(I) cyanide.

It is important to note that these are generalized pathways and would require optimization of reaction conditions, including temperature, pressure, catalyst, and solvents, to achieve a good yield and purity of **2,5-Dimethylterephthalonitrile**.

Safety and Handling

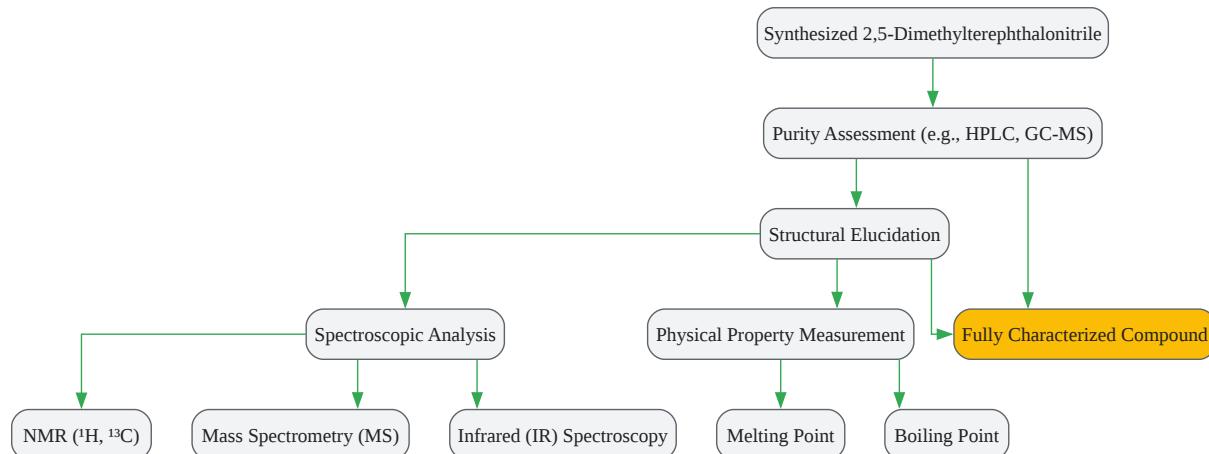
2,5-Dimethylterephthalonitrile is classified as harmful if swallowed and harmful in contact with skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications


While specific, large-scale industrial or pharmaceutical applications of **2,5-Dimethylterephthalonitrile** are not widely documented, its chemical structure suggests several potential areas of use, particularly as a building block in organic synthesis.

- **Drug Discovery:** The nitrile group is a common pharmacophore found in numerous pharmaceuticals.^[4] It can act as a hydrogen bond acceptor and is often metabolically stable. ^[4] Therefore, **2,5-Dimethylterephthalonitrile** could serve as a scaffold or intermediate in the synthesis of novel drug candidates.
- **Material Science:** The rigid aromatic core and the reactive nitrile groups make it a candidate for the synthesis of high-performance polymers, such as polyamides or polyimides, with enhanced thermal stability and mechanical strength. The nitrile groups can also be hydrolyzed to carboxylic acids, providing a route to 2,5-dimethylterephthalic acid, a monomer used in polyester production.
- **Organic Synthesis:** The dinitrile functionality allows for a variety of chemical transformations. The nitrile groups can be reduced to amines or hydrolyzed to carboxylic acids, making **2,5-**

Dimethylterephthalonitrile a versatile intermediate for the synthesis of a wide range of more complex organic molecules.


Experimental Workflows

The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of a chemical compound like **2,5-Dimethylterephthalonitrile**.

[Click to download full resolution via product page](#)

A potential synthetic workflow for **2,5-Dimethylterephthalonitrile**.

[Click to download full resolution via product page](#)

A general workflow for the characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. EP2530067B1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- To cite this document: BenchChem. [2,5-Dimethylterephthalonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047689#2-5-dimethylterephthalonitrile-cas-number-and-properties\]](https://www.benchchem.com/product/b047689#2-5-dimethylterephthalonitrile-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com